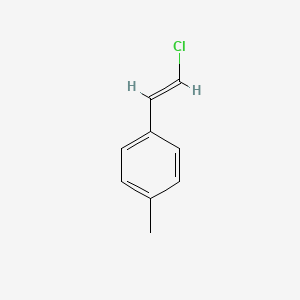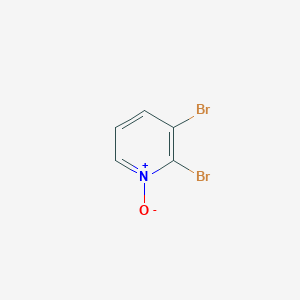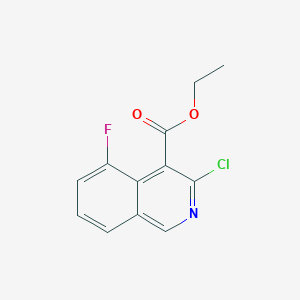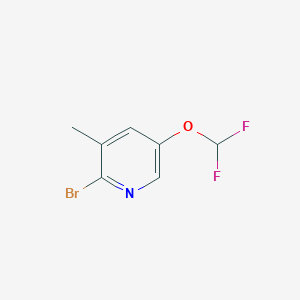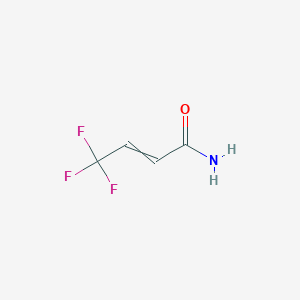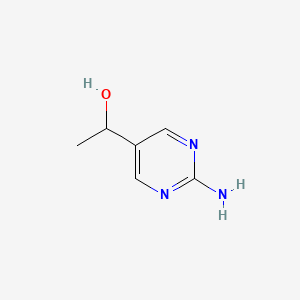
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 3-buten-1-yl group, a chlorine atom, and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid typically involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluorophenylboronic acid, undergoes halogenation to introduce the chlorine atom at the desired position.
Alkylation: The halogenated intermediate is then subjected to alkylation with 3-buten-1-yl bromide under basic conditions to introduce the 3-buten-1-yl group.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Reduction: Boronate esters or boranes.
Substitution: Substituted phenylboronic acids with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: The compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Catalysis: It serves as a catalyst in various organic transformations, including polymerization and hydroboration reactions.
Biology:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Bioconjugation: It is used in the synthesis of bioconjugates for targeted drug delivery and imaging applications.
Medicine:
Cancer Research: The compound is explored for its anticancer properties and its ability to inhibit specific cancer-related pathways.
Diagnostics: It is used in the development of diagnostic tools for detecting biomarkers associated with various diseases.
Industry:
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Agriculture: It is used in the development of agrochemicals for crop protection and growth enhancement.
Mecanismo De Acción
The mechanism of action of 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups on the target molecules, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
4-Chloro-2-fluorophenylboronic Acid: Lacks the 3-buten-1-yl group, making it less versatile in certain applications.
5-(3-Buten-1-yl)-2-fluorophenylboronic Acid: Similar structure but without the chlorine atom, affecting its reactivity and selectivity.
5-(3-Buten-1-yl)-4-chlorophenylboronic Acid: Lacks the fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the 3-buten-1-yl group, makes 5-(3-Buten-1-yl)-4-chloro-2-fluorophenylboronic Acid unique. These substituents enhance its reactivity, selectivity, and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11BClFO2 |
|---|---|
Peso molecular |
228.46 g/mol |
Nombre IUPAC |
(5-but-3-enyl-4-chloro-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C10H11BClFO2/c1-2-3-4-7-5-8(11(14)15)10(13)6-9(7)12/h2,5-6,14-15H,1,3-4H2 |
Clave InChI |
VFNDFKNDMANUFD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1F)Cl)CCC=C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


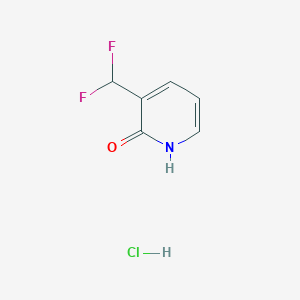
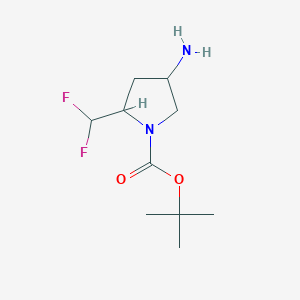
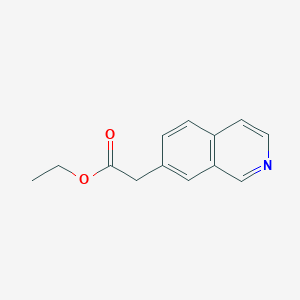

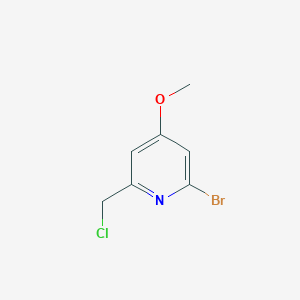
![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13657502.png)
